![molecular formula C20H17NO2 B5504086 2-(4-biphenylyloxy)-N-phenylacetamide](/img/structure/B5504086.png)
2-(4-biphenylyloxy)-N-phenylacetamide
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Research on the molecular structure of similar compounds reveals the importance of structural elucidation in understanding chemical behavior. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide was analyzed to show intermolecular hydrogen bonding, which is crucial for predicting molecular interactions and stability (Marinova et al., 2022).
Chemical Reactions and Properties
The reactivity and chemical properties of related compounds have been studied extensively. One study focused on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide, indicating the compound's potential in various chemical transformations (Vavasori et al., 2023). Another explored the synthesis of derivatives with antimicrobial activity, underscoring the significance of chemical modifications in enhancing biological properties (Jayadevappa et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of these compounds. Studies on compounds like N-(2-methylphenyl)-2,2-dichloroacetamide provide insights into how structural variations affect these properties, influencing their practical applications and effectiveness in various domains (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the development of new materials and drugs. Research on similar compounds has shed light on their potential antibacterial activity and mechanisms of action, which can guide the development of therapeutic agents (Yele et al., 2021).
Scientific Research Applications
Environmental Impact and Toxicity Studies
Studies have explored the environmental presence and impact of acetaminophen, emphasizing its widespread use and resultant ecological footprint. For instance, acetaminophen's cyto-genotoxic effects on aquatic species like the zebra mussel (Dreissena polymorpha) were evaluated using a multi-biomarker approach, indicating moderate cyto-genotoxicity and suggesting environmental monitoring and mitigation strategies to prevent potential ecosystem damage (Parolini et al., 2010).
Antimicrobial Properties
Research into novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial properties has shown that some synthesized compounds exhibit superior in vitro activity against various fungal and bacterial strains compared to standard drugs, indicating potential for developing new antimicrobial agents (Jayadevappa et al., 2012).
Biochemical Mechanisms and Metabolic Pathways
The biochemical mechanisms and metabolic pathways of acetaminophen, including its bioactivation, detoxification, and interactions with various biochemical markers, have been extensively studied. These investigations provide insights into how acetaminophen is processed in biological systems, informing safer drug design and use. For example, the metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hepatotoxicity offers valuable data for understanding the drug's effects at the molecular level and identifying potential biomarkers for improved clinical assessment (Coen, 2015).
Pharmacological Innovations
Innovations in pharmacology, such as the development of drug-loaded tablets with modified-release characteristics using stereolithography (SLA), demonstrate the potential for advanced drug delivery systems. This technology allows for precise control over drug release rates, enhancing therapeutic efficacy and patient compliance. Research in this area could revolutionize how medications like acetaminophen are administered, improving outcomes and minimizing risks (Wang et al., 2016).
Analytical Detection and Monitoring
The development of sensitive and selective analytical methods for detecting acetaminophen and its metabolites in various matrices highlights the importance of monitoring pharmaceutical pollutants. Such methods are crucial for environmental surveillance and ensuring the safety of pharmaceutical products. An example includes the electrochemical study and flow injection analysis of paracetamol in pharmaceutical formulations, which offers a rapid, accurate, and low-cost approach for quality control and environmental monitoring (Fanjul-Bolado et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-phenyl-2-(4-phenylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-18-9-5-2-6-10-18)15-23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPJLCMDCGVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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